2-Oxetanemethanol, 2,4,4-trimethyl-

CAS No.: 61266-57-7

Cat. No.: VC19527978

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61266-57-7 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | (2,4,4-trimethyloxetan-2-yl)methanol |

| Standard InChI | InChI=1S/C7H14O2/c1-6(2)4-7(3,5-8)9-6/h8H,4-5H2,1-3H3 |

| Standard InChI Key | FTOMGMBQGBXTRN-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(O1)(C)CO)C |

Introduction

Structural and Physicochemical Properties

Molecular Structure

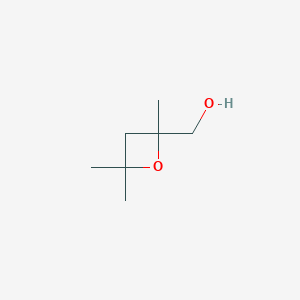

The compound’s IUPAC name is (2,4,4-trimethyloxetan-2-yl)methanol, with a molecular formula C₇H₁₄O₂ and molecular weight 130.18 g/mol. The oxetane ring (a four-membered cyclic ether) is substituted at positions 2, 4, and 4 with methyl groups and at position 2 with a hydroxymethyl (-CH₂OH) group. This stereochemistry is critical for its reactivity and biological interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| Density | 1.08 g/cm³ | |

| Boiling Point | 98°C (15 mmHg) | |

| Refractive Index | 1.4313 (estimated) |

Key Functional Groups

-

Oxetane Ring: Contributes to ring-opening reactivity and metabolic stability.

-

Hydroxymethyl Group: Enables substitution reactions and hydrogen bonding.

-

Methyl Substituents: Enhance steric hindrance and lipophilicity.

Synthesis Methods

Laboratory Synthesis

The compound is synthesized via cyclization and hydrogenation:

-

Precursor Preparation: Isobutyryl chloride reacts with triethylamine and zinc powder to form intermediates.

-

Hydrogenation: Catalytic hydrogenation under controlled conditions yields the oxetane ring.

-

Purification: Recrystallization or chromatography isolates the final product.

Industrial Production

Industrial processes optimize yields and purity:

-

Continuous Reactors: Scale-up of cyclization and hydrogenation steps.

-

Catalyst Recycling: Use of heterogeneous catalysts to reduce costs.

Chemical Reactivity

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form oxetane ketones. Common reagents include:

-

Potassium Permanganate (KMnO₄): Yields carboxylic acids or ketones depending on conditions.

-

Chromium Trioxide (CrO₃): Selective oxidation to ketones.

Reduction Reactions

The oxetane ring remains intact during reduction, but the hydroxymethyl group may be reduced:

-

Hydrogenation (H₂/Pd): Converts -CH₂OH to -CH₃.

-

LiAlH₄: Reduces esters or carbonyls in derivatives.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Williamson Ether Synthesis: Alkylation with alkyl halides.

Applications in Research and Industry

Medicinal Chemistry

-

Drug Design: Oxetane rings replace carbonyl groups to prevent epimerization and enhance metabolic stability .

-

Solubility Enhancement: Substitution with oxetane increases aqueous solubility in drug candidates .

Materials Science

-

Polymer Additives: Used as intermediates in synthesizing β-amino acid oligomers with defined secondary structures .

-

Catalyst Systems: Hydroxymethyl groups facilitate hydrogen bonding in catalytic cycles .

Industrial Uses

-

Surfactants: Hydroxymethyl groups improve surfactant activity in carbon-supported platinum nanoparticles .

-

Lubricant Additives: Methyl substituents reduce friction in industrial lubricants .

| Hazard | Details | Reference |

|---|---|---|

| Skin Irritation | Causes Category 2 skin corrosion/irritation | |

| Eye Irritation | Severe eye irritation (Category 2) | |

| Flammability | Flammable liquid (flash point not reported) |

Research Findings and Case Studies

Metabolic Stability in Drug Candidates

Oxetane-containing compounds exhibit increased polarity compared to cyclic ethers, enhancing metabolic stability. For example:

-

CLₙₜ (Intrinsic Clearance): gem-Dimethyl substitution at the oxetane 4-position reduces CLₙₜ to 25.9 mL·min⁻¹·kg⁻¹, improving drug-likeness .

-

CYP3A4 Interactions: Oxetane derivatives are metabolized primarily by CYP3A4, with stability linked to lipophilicity .

Antiproliferative Activity

In a study on tubulin polymerization inhibitors, oxetane-incorporated indoles showed micromolar cytotoxicity (GI₅₀ values) . Friedel–Crafts alkylation with oxetane-containing tertiary alcohols enabled efficient synthesis of these analogues .

Comparative Analysis with Analogues

Structural Similarity

| Compound | Structure | Key Difference |

|---|---|---|

| 2-Oxetanemethanol, 2,4,4-trimethyl- | Oxetane + hydroxymethyl + 3 methyl groups | Unique substitution pattern |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Cyclobutane + 4 methyl groups | Ring size and substituents |

| 2-Methyleneoxetane | Oxetane + methylene group | Absence of hydroxymethyl group |

Reactivity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume